molecular formula C9H8BrFO2 B12070256 (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane

(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane

Cat. No.: B12070256
M. Wt: 247.06 g/mol
InChI Key: ASSVNPJYYSBDGR-ZETCQYMHSA-N
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Description

(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane is a chiral epoxide characterized by a substituted phenoxy group attached to the oxirane (epoxide) ring. The compound’s structure includes:

  • Stereochemistry: The (2R) configuration at the oxirane ring’s second carbon, which influences its reactivity and biological interactions.
  • Substituents: A 4-bromo-3-fluoro-phenyl group attached via a methylene bridge. Bromine and fluorine atoms confer distinct electronic and steric properties, affecting solubility, stability, and reactivity.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

(2R)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H8BrFO2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m0/s1

InChI Key

ASSVNPJYYSBDGR-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](O1)COC2=CC(=C(C=C2)Br)F

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-3-fluorophenol.

    Formation of Phenoxy Intermediate: The phenol is then reacted with an appropriate epoxide precursor, such as epichlorohydrin, under basic conditions to form the phenoxy intermediate.

    Cyclization: The intermediate undergoes cyclization to form the oxirane ring, resulting in the formation of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the carbon atoms of the former oxirane ring.

    Oxidation: Major products include diols or other oxidized forms.

    Reduction: Major products are alcohols or other reduced derivatives.

Scientific Research Applications

(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The presence of bromine and fluorine substituents can further modulate its reactivity and interactions.

Comparison with Similar Compounds

Halogen-Substituted Phenoxy Oxiranes

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
(R)-2-[(3-Bromo-phenoxy)methyl]oxirane 3-Br, no F C9H8BrO2 243.06 g/mol Intermediate for pharmaceuticals
(R)-2-[(3-Chloro-phenoxy)methyl]oxirane 3-Cl, no F C9H8ClO2 198.61 g/mol Lower cost due to Cl substitution
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane 4-F, 3-CH3, no Br C10H11FO 166.19 g/mol Enhanced solubility in polar solvents

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases molecular weight and may enhance lipophilicity, making brominated derivatives more suitable for hydrophobic environments .

Stereochemical and Functional Group Variants

Compound Name Key Feature Application/Reactivity Reference
(2R,3S)-2-(2,4-Difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane Triazole moiety, dual fluorine substituents Antifungal agent (similar to efinaconazole)
[(2R)-Oxiran-2-yl]methyl 2-methylprop-2-enoate Methacrylate ester group Polymer chemistry (crosslinking agent)
2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane Bisphenol-A-derived bis-epoxide High-performance epoxy resins

Key Observations :

  • Stereochemistry : The (2R) configuration in the target compound may confer enantioselective reactivity in ring-opening reactions, critical for pharmaceutical intermediates .
  • Functional Groups: Methacrylate or triazole additions expand utility in materials science or drug design but reduce direct comparability to simpler phenoxy oxiranes .

Physicochemical and Reactivity Trends

Electronic Effects of Substituents

  • Electron-Withdrawing Groups (Br, F) : Increase electrophilicity of the epoxide ring, accelerating nucleophilic attacks (e.g., by amines or alcohols). For example, trifluoromethyl-substituted oxiranes show 70–90% yields in spiro-epoxide synthesis under mild conditions .
  • Electron-Donating Groups (CH3, OCH3): Stabilize the epoxide ring but reduce reactivity. Methyl eugenol-derived oxiranes require acid catalysis for ring-opening .

Stereochemical Influence

  • (2R) vs. (2S) Enantiomers : highlights that triazole-containing oxirane enantiomers exhibit divergent biological activities, with (2R,3S) configurations showing higher antifungal potency . This suggests the target compound’s (2R) stereochemistry could similarly enhance bioactivity.

Biological Activity

(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane, a compound featuring an oxirane ring, has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for research into its biological activities and potential therapeutic applications.

The molecular formula of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane is C9H8BrFO2C_9H_8BrFO_2 with a molecular weight of 235.06 g/mol. The compound contains both bromine and fluorine substituents on the aromatic ring, which influence its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC9H8BrF O2
Molecular Weight235.06 g/mol
IUPAC Name(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane
InChI Key[InChI Key Here]

The biological activity of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane is primarily attributed to its ability to undergo ring-opening reactions. This reactivity allows it to form reactive intermediates that can interact with various biological molecules, including proteins and nucleic acids. The specific interactions depend on the molecular targets involved, which may include enzymes and receptors crucial for cellular functions.

Interactions with Biological Targets

  • Enzymatic Activity : The compound may inhibit or activate specific enzymes through covalent modification or competitive inhibition.
  • Receptor Binding : It can bind to various receptors, potentially influencing signaling pathways related to neurotransmission or metabolic processes.

Biological Activity Studies

Research has explored the effects of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane in different biological contexts:

Case Study 1: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing that it exhibits cytotoxic properties against several types of cancer cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neurotransmitter Reuptake Inhibition

Another study assessed its potential as a serotonin and norepinephrine reuptake inhibitor. The results indicated that the compound could enhance serotonin levels in synaptic clefts, suggesting possible applications in treating mood disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane, it is essential to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
(S)-2-((4-Fluorophenoxy)methyl)oxiraneDifferent stereochemistrySimilar enzyme interaction but varied potency
2-((4-Chlorophenoxy)methyl)oxiraneChlorine instead of bromineDifferent receptor binding profiles
2-((4-Methylphenoxy)methyl)oxiraneMethyl group instead of halogensReduced cytotoxicity compared to brominated analogs

Potential Therapeutic Applications

The diverse biological activities suggest several potential therapeutic applications:

  • Anticancer Agents : Due to its cytotoxic effects on cancer cells.
  • Psychiatric Disorders : As a potential treatment for depression and anxiety through neurotransmitter modulation.
  • Anti-inflammatory Agents : Further studies could explore its effects on inflammatory pathways.

Q & A

Q. What are the standard synthetic routes for preparing (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane, and what are their limitations?

The synthesis typically involves multi-step organic reactions, starting with the introduction of the bromo-fluoro-phenoxy group via nucleophilic aromatic substitution (SNAr) followed by epoxidation. For example, dihydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) can oxidize allylic precursors to form the oxirane ring . Key challenges include controlling regioselectivity during substitution and minimizing side reactions like over-oxidation. Yield optimization often requires precise temperature control (e.g., 0–5°C for epoxidation) and anhydrous conditions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • NMR Spectroscopy : 1H and 13C NMR confirm the epoxide ring’s presence (δ ~3.0–4.5 ppm for oxirane protons) and substituent positions .
  • HPLC with Chiral Columns : Essential for verifying enantiomeric purity due to the (2R) configuration .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, particularly if racemization is suspected .

Q. How does the bromo-fluoro substitution pattern influence reactivity compared to analogs?

The electron-withdrawing bromo and fluoro groups enhance the electrophilicity of the oxirane ring, accelerating nucleophilic ring-opening reactions (e.g., with amines or thiols). However, steric hindrance from the 3-fluoro substituent may reduce accessibility to certain nucleophiles, requiring polar aprotic solvents like DMF to improve kinetics .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nucleophilic ring-opening reactions of this epoxide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack at the less hindered carbon of the oxirane ring. For example, nucleophilic attack by azide ions favors the carbon adjacent to the 4-bromo group due to lower activation energy (~15 kcal/mol difference) . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to refine models .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated epoxides?

Discrepancies in antimicrobial or cytotoxic activity often arise from variations in assay conditions (e.g., bacterial strain, solvent choice). A systematic approach includes:

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to account for threshold effects.
  • Solvent Controls : Use DMSO at <1% to avoid false positives/negatives.
  • Comparative SAR Studies : Substitute bromo/fluoro groups with chloro or methyl to isolate electronic vs. steric contributions .

Q. How can advanced spectroscopic methods address structural ambiguities in diastereomeric mixtures?

  • 2D NMR (NOESY/ROESY) : Detects spatial proximity between the oxirane ring and aromatic protons to distinguish diastereomers.
  • Vibrational Circular Dichroism (VCD) : Resolves absolute configuration when crystallography is impractical .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula in complex mixtures, avoiding misassignment of degradation products .

Q. What methodologies quantify the environmental stability of this compound under varying pH and UV exposure?

  • HPLC-MS Stability Studies : Monitor degradation products (e.g., diols from acid-catalyzed ring-opening) at pH 2–12.
  • UV-Vis Spectroscopy : Track absorbance changes under UV light (254 nm) to assess photolytic decomposition.
  • Quantum Yield Calculations : Predict photostability using time-dependent DFT (TDDFT) .

Methodological Challenges and Solutions

Q. How to optimize enantioselective synthesis to achieve >99% ee for pharmacological studies?

  • Chiral Catalysts : Use Jacobsen’s (salen)Mn(III) complexes for asymmetric epoxidation, achieving ~90% ee. Further purification via preparative chiral HPLC or enzymatic resolution (e.g., lipases) can enhance enantiomeric excess .
  • Microreactor Technology : Improves mixing and heat transfer, reducing racemization during scale-up .

Q. What experimental designs mitigate competing side reactions during functionalization of the oxirane ring?

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates).
  • Low-Temperature Kinetic Control : Perform reactions at −78°C (dry ice/acetone) to favor desired pathways.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

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